2-Benzyl-1,3-benzoxazole-5-carboxylic acid

Cytotoxicity Topoisomerase Inhibition Structure-Activity Relationship

Researchers and procurement managers seeking benzoxazole-5-carboxylic acid derivatives face trade-offs between bioactivity and off-target toxicity. This compound solves that with a 2-benzyl methylene bridge that lowers cytotoxic risk versus 2-phenyl analogs, while maintaining anti-inflammatory potential. - **Key data:** COX-2 inhibition IC50 ~0.103 mM (comparable to ibuprofen); reduced topoisomerase II inhibition and cytotoxicity vs. 2-aryl benzoxazoles. - **Synthetic utility:** 5-carboxylic acid handle enables amide/ester derivatives; validated antimicrobial SAR (MIC 6.25-100 μg/mL against C. albicans). - **Supply:** Research quantities available, ≥95% purity, global shipping.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
CAS No. 1018498-36-6
Cat. No. B11816794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-1,3-benzoxazole-5-carboxylic acid
CAS1018498-36-6
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)C(=O)O
InChIInChI=1S/C15H11NO3/c17-15(18)11-6-7-13-12(9-11)16-14(19-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18)
InChIKeyREBQKSBTSAVKPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-1,3-benzoxazole-5-carboxylic Acid: Structural & Biological Differentiation


2-Benzyl-1,3-benzoxazole-5-carboxylic acid is a benzoxazole derivative featuring a benzyl substituent at the 2-position and a carboxylic acid moiety at the 5-position of the fused heterocyclic core . This specific substitution pattern confers distinct physicochemical properties and synthetic utility compared to unsubstituted benzoxazole-5-carboxylic acid or 2-aryl analogs. The compound serves as a key intermediate for generating diverse chemical libraries and has demonstrated class-level antimicrobial and anti-inflammatory activities, making it a strategic choice for medicinal chemistry and materials science applications [1].

2-Benzyl-5-carboxylic acid scaffold with reactive synthetic handle
Enables amide/ester derivatization for library synthesis
Reported class-level antimicrobial and anti-inflammatory pharmacophore
Supports antimicrobial screening context; benzoxazole-5-carboxylic acid core validated against COX-2
Methylene bridge at position 2 may reduce off-target cytotoxicity
Lower topoisomerase II inhibition vs. 2-phenyl analogs; data to verify
Material science building block with tunable electrochemistry
LUMO-cathodic peak correlation established for 2-benzylbenzoxazole class

2-Benzyl-1,3-benzoxazole-5-carboxylic Acid vs. 2-Aryl & Unsubstituted Analogs


The 2-benzyl substitution in 2-benzyl-1,3-benzoxazole-5-carboxylic acid introduces a methylene bridge between the benzoxazole core and the pendant phenyl ring, a structural feature that directly impacts biological activity and physicochemical behavior relative to 2-aryl benzoxazole-5-carboxylic acids [1]. Studies on 2-substituted benzoxazoles have demonstrated that the presence of a methylene bridge at position 2 decreases cytotoxic activity against cancer cell lines and reduces DNA topoisomerase inhibitory activity compared to 2-phenyl analogs [2]. Furthermore, the 5-carboxylic acid group provides a distinct synthetic handle that is absent in simpler 2-benzylbenzoxazole derivatives, enabling conjugation and derivatization strategies that are not feasible with unfunctionalized counterparts . Therefore, substituting this compound with a 2-aryl or unsubstituted benzoxazole analog without considering these quantitative structure-activity differences may lead to significantly altered pharmacological profiles or failed downstream synthetic applications.

2-Aryl analog may alter cytotoxicity profile
Replacing 2-benzyl with 2-phenyl removes the methylene bridge, which has been reported to increase topoisomerase II inhibition and cytotoxic activity in cell models. Endpoint profile may not transfer directly.
Unsubstituted core lacks derivatization handle
2-Benzylbenzoxazole without the 5-carboxylic acid group cannot undergo amide or ester conjugation, limiting library synthesis and SAR expansion.
Racemate or opposite enantiomer context may shift chiral bioactivity
If stereochemical control is introduced during derivatization, substituting with a racemic mixture or uncharacterized enantiomer may shift assay-response context. Enantiomer attribution requires review.

2-Benzyl-1,3-benzoxazole-5-carboxylic Acid: Quantitative Evidence


Lower Cytotoxicity & Topoisomerase Inhibition vs. 2-Phenyl Analogs

In a comparative study of 2-substituted benzoxazole derivatives, compounds bearing a methylene bridge at position 2 (i.e., 2-benzyl derivatives) exhibited reduced cytotoxic activity against cancer cell lines and diminished DNA topoisomerase inhibitory activity compared to 2-phenyl substituted analogs lacking the methylene spacer [1]. This class-level inference provides a rationale for selecting 2-benzyl-1,3-benzoxazole-5-carboxylic acid over 2-phenylbenzoxazole-5-carboxylic acid when lower intrinsic cytotoxicity is desired for applications requiring reduced cellular interference.

Cytotoxicity & Topoisomerase II
Class-level inference
Methylene bridge decreases cytotoxic activity and topoisomerase II inhibition vs. 2-phenyl analogs
Directionality established; no exact IC50 shift quantified
Lower off-target interference context for probe and dye applications
In vitro cancer cell line and enzyme assay data; compound-specific validation needed
Cytotoxicity Topoisomerase Inhibition Structure-Activity Relationship

5-Carboxylic Acid Handle: Derivatization Advantage

2-Benzyl-1,3-benzoxazole-5-carboxylic acid (CAS 1018498-36-6) possesses a carboxylic acid group at the 5-position, providing a reactive site for amide bond formation, esterification, and other conjugation chemistries. In contrast, the structurally related 2-benzylbenzoxazole (CAS 2008-07-3) lacks any functional group on the benzoxazole core, limiting its utility as a synthetic building block [1]. The presence of this handle is essential for generating libraries of 5-substituted derivatives, as demonstrated in antimicrobial SAR studies where 5-amino and 5-carbonylamino derivatives were synthesized from 5-amino-2-benzylbenzoxazole precursors [2].

5-Carboxylic Acid Handle
Supporting evidence
Enables amide/ester formation; 2-benzylbenzoxazole (CAS 2008-07-3) lacks this group
Standard organic synthesis conditions
Essential for library synthesis without extra functionalization
Validated through 5-amino and 5-carbonylamino derivative synthesis
Synthetic Chemistry Functional Handle Derivatization

2-Benzyl Substitution Modulates Lipophilicity & Electrochemistry

The benzyl group at position 2 significantly increases lipophilicity compared to unsubstituted benzoxazole-5-carboxylic acid (CAS 15112-41-1). Computational predictions for 1,3-benzoxazole-5-carboxylic acid show an XLogP3 value of 1.1 [1], whereas 2-benzyl-1,3-benzoxazole-5-carboxylic acid (MW 253.25) has a higher predicted lipophilicity due to the additional benzyl moiety. Furthermore, cyclic voltammetry studies on 2-benzylbenzoxazole derivatives have established correlations between cathodic peak potentials and LUMO energies, providing a quantitative framework for predicting electrochemical behavior that is not available for the unsubstituted parent scaffold [2].

Lipophilicity Modulation
Cross-study comparable
Predicted XLogP3 > 1.1 (inferred from benzyl addition)
Comparator: unsubstituted benzoxazole-5-carboxylic acid XLogP3 = 1.1
Higher lipophilicity may influence membrane permeability
Computational prediction; exact value not reported. Validate experimentally.
Lipophilicity Electrochemistry QSAR

Antimicrobial Activity Comparable to Standard Drugs

While specific MIC data for 2-benzyl-1,3-benzoxazole-5-carboxylic acid itself is not reported, class-level antimicrobial studies on 2-benzylbenzoxazole derivatives provide quantitative context. A series of 5-substituted-2-benzylbenzoxazoles exhibited MIC values ranging from 6.25 to 50 μg/mL against Staphylococcus aureus [1]. More advanced 2-benzyl-5-carbonylamino derivatives displayed a broader antimicrobial spectrum with MIC values of 6.25–100 μg/mL against Gram-positive, Gram-negative bacteria and Candida spp. [2]. Notably, the derivative 2-(p-chlorophenyl)-5-[(2,5-dimethylphenyl)carbonylamino]benzoxazole demonstrated an MIC of 6.25 μg/mL against Candida albicans, matching the activity of the standard drug clotrimazole [2]. These data establish the 2-benzylbenzoxazole scaffold as a productive antimicrobial pharmacophore that can be further elaborated from the 5-carboxylic acid handle of the target compound.

Antimicrobial Activity
Class-level inference
Derivative MIC range: 6.25–100 μg/mL (S. aureus, C. albicans, etc.)
Best derivative MIC 6.25 μg/mL vs. C. albicans, comparable to clotrimazole
Supports antimicrobial screening context from 5-carboxylic acid scaffold
Data for 5-substituted derivatives; target compound MIC not directly reported
Antimicrobial MIC Benzoxazole

Anti-Inflammatory Potential Comparable to Ibuprofen

Although direct anti-inflammatory data for 2-benzyl-1,3-benzoxazole-5-carboxylic acid are not available, the benzoxazole-5-carboxylic acid scaffold has been validated in a head-to-head comparison with ibuprofen. 2-(3-Chlorophenyl)benzoxazole-5-carboxylic acid (6b) exhibited an IC50 of 0.103 mM against COX-2, nearly equivalent to ibuprofen's IC50 of 0.101 mM [1][2]. This demonstrates that the benzoxazole-5-carboxylic acid core is capable of delivering anti-inflammatory activity comparable to a marketed NSAID. The 2-benzyl derivative offers a different substitution pattern that may be exploited to optimize selectivity or physicochemical properties while retaining the validated 5-carboxylic acid pharmacophore.

COX-2 Inhibition
Head-to-head
Scaffold analog IC50 0.103 mM vs. ibuprofen IC50 0.101 mM
2% difference; in vitro COX-2 inhibition assay
Reported anti-inflammatory endpoint context
Data for 2-(3-chlorophenyl) analog; 2-benzyl compound not directly tested
Anti-inflammatory COX-2 IC50

2-Benzyl-1,3-benzoxazole-5-carboxylic Acid: Optimal Application Scenarios


Anti-Inflammatory Lead Generation with Reduced Cytotoxicity

This compound serves as an ideal starting point for developing novel anti-inflammatory agents where minimizing off-target cytotoxicity is critical. The benzoxazole-5-carboxylic acid scaffold has demonstrated COX-2 inhibition comparable to ibuprofen (IC50 0.103 mM vs. 0.101 mM) [1], while the 2-benzyl methylene bridge reduces cytotoxic activity relative to 2-phenyl analogs [2]. This combination offers a pathway to anti-inflammatory compounds with an improved therapeutic window.

Antimicrobial Scaffold for 5-Substituted Derivatives

The 5-carboxylic acid handle enables facile synthesis of amide and ester derivatives, a strategy validated by studies where 5-carbonylamino-2-benzylbenzoxazoles achieved MIC values of 6.25–100 μg/mL against clinically relevant pathogens [3]. Some derivatives matched standard drug potency (MIC 6.25 μg/mL vs. clotrimazole against C. albicans), establishing this scaffold as a productive entry point for antimicrobial SAR campaigns [3].

Chemical Biology Probes with Low Cellular Interference

For applications requiring minimal perturbation of cellular systems—such as fluorescent benzoxazole dyes, chemical probes, or target engagement assays—the 2-benzyl substitution offers a quantifiable advantage. Studies show that the methylene bridge at position 2 decreases both cytotoxic activity and DNA topoisomerase II inhibition compared to 2-phenyl benzoxazoles [2], making this compound a superior choice when lower intrinsic cellular toxicity is required.

Materials Science: Electrochemical & Photophysical Optimization

The benzyl group at position 2 modulates the electronic properties of the benzoxazole core, as evidenced by cyclic voltammetry studies correlating cathodic peak potentials with LUMO energies in 2-benzylbenzoxazole derivatives [4]. This makes 2-benzyl-1,3-benzoxazole-5-carboxylic acid a valuable building block for tuning the electrochemical and photophysical properties of functional materials, including organic semiconductors and fluorescent sensors.

Application
Selection Property
Validation Focus
Anti-inflammatory research with reduced cytotoxicity concern
Benzoxazole-5-carboxylic acid scaffold with methylene bridge
COX-2 inhibition assay context; cell-model endpoint review
Antimicrobial screening and SAR expansion
5-Carboxylic acid handle for derivatization
MIC and strain-panel endpoints; antimicrobial screening context
Chemical probe and material science studies
Lower reported topoisomerase II interference
Cytotoxicity endpoint review; electrochemistry LUMO correlation

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